molecular formula C20H28ClNO7 B12459394 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate

4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate

Cat. No.: B12459394
M. Wt: 429.9 g/mol
InChI Key: GAUGGMKZPAVUHN-UHFFFAOYSA-M
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Description

4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate is a complex organic compound with a molecular formula of C20H28ClNO7 It is known for its unique structure, which includes a cyclohepta[c]pyrrolium core substituted with diethoxy, dimethyl, and tetrahydrofuran-2-ylmethyl groups

Preparation Methods

The synthesis of 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate involves multiple steps, typically starting with the preparation of the cyclohepta[c]pyrrolium core. The synthetic route may include:

    Formation of the Cyclohepta[c]pyrrolium Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of diethoxy and dimethyl groups through nucleophilic substitution reactions.

    Addition of Tetrahydrofuran-2-ylmethyl Group: This step involves the addition of the tetrahydrofuran-2-ylmethyl group to the core structure.

    Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the compound with perchloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate can be compared with similar compounds, such as:

    4,8-Diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate: Similar structure but with different substituents, leading to variations in reactivity and applications.

    4,8-Diethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrolium perchlorate: Another closely related compound with slight structural differences.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C20H28ClNO7

Molecular Weight

429.9 g/mol

IUPAC Name

4,8-diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrol-2-ium;perchlorate

InChI

InChI=1S/C20H28NO3.ClHO4/c1-5-22-17-10-7-11-18(23-6-2)20-15(4)21(14(3)19(17)20)13-16-9-8-12-24-16;2-1(3,4)5/h7,10-11,16H,5-6,8-9,12-13H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

GAUGGMKZPAVUHN-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)CC3CCCO3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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